molecular formula C9H10O2 B14660237 4-(3-Methyloxiran-2-yl)phenol CAS No. 51410-47-0

4-(3-Methyloxiran-2-yl)phenol

Cat. No.: B14660237
CAS No.: 51410-47-0
M. Wt: 150.17 g/mol
InChI Key: OIPQGYXJLOKPOX-UHFFFAOYSA-N
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Description

4-(3-Methyloxiran-2-yl)phenol is an epoxide-substituted phenolic compound characterized by a phenol ring with a methyloxirane (epoxide) group at the para position.

Properties

CAS No.

51410-47-0

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

IUPAC Name

4-(3-methyloxiran-2-yl)phenol

InChI

InChI=1S/C9H10O2/c1-6-9(11-6)7-2-4-8(10)5-3-7/h2-6,9-10H,1H3

InChI Key

OIPQGYXJLOKPOX-UHFFFAOYSA-N

Canonical SMILES

CC1C(O1)C2=CC=C(C=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methyloxiran-2-yl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of an aryl halide with a nucleophile under specific conditions. For example, the reaction of 4-bromophenol with 3-methyloxirane in the presence of a base such as sodium hydroxide can yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as ester rearrangement, hydrolysis, and reduction of quinones .

Chemical Reactions Analysis

Types of Reactions

4-(3-Methyloxiran-2-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones

    Reduction: Phenols

    Substitution: Nitro and bromo derivatives of the phenol

Comparison with Similar Compounds

Structural Analogues

(a) 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol
  • Structure: Features a phenol ring linked to a diphenylimidazole group.
  • Key Properties: Optical Properties: Exhibits strong third-order nonlinear optical (NLO) behavior, with a nonlinear refractive index ($n_2$) of $-2.89 \times 10^{-6} \, \text{cm}^2/\text{W}$ and nonlinear absorption coefficient ($\beta$) of $4.044 \times 10^{-1} \, \text{cm}/\text{W}$ . HOMO-LUMO Gap: Low energy gap ($3.1 \, \text{eV}$) due to extended $\pi$-conjugation, enhancing charge transfer interactions .
(b) 4-(4-Propan-2-ylpiperazin-1-yl)phenol
  • Structure: Phenol substituted with a piperazine-propanol group.
  • Key Properties: Solubility: High solubility in polar solvents (water, ethanol) due to the piperazine moiety . Applications: Used as a pharmaceutical intermediate and in agrochemicals; exhibits antioxidant and antimicrobial activity .
(c) Phenol Esters (e.g., 4-Acetoxyphenyl Acetate)
  • Structure: Phenolic hydroxyl group replaced with ester functionalities.
  • Key Properties: Reactivity: Hydrolytically unstable compared to epoxide-containing phenols, limiting use in aqueous environments . Thermal Stability: Lower melting points ($<150^\circ \text{C}$) due to reduced intermolecular hydrogen bonding .

Functional and Computational Comparisons

Table 1: Physical and Optical Properties
Compound Molecular Weight (g/mol) Melting Point (°C) $n_2$ ($\text{cm}^2/\text{W}$) $\beta$ ($\text{cm}/\text{W}$) HOMO-LUMO Gap (eV)
4-(3-Methyloxiran-2-yl)phenol* 164.16 N/A N/A N/A N/A
4-(4,5-Diphenylimidazol-2-yl)phenol 340.40 278 $-2.89 \times 10^{-6}$ $4.044 \times 10^{-1}$ 3.1
4-(4-Propan-2-ylpiperazin-1-yl)phenol 220.31 132–135 N/A N/A N/A

*Theoretical predictions for this compound are inferred from epoxide analogs.

Computational Insights

  • Density Functional Theory (DFT): The B3LYP/6-31+G(d,p) method predicts that compounds with extended $\pi$-systems (e.g., diphenylimidazole-phenol) exhibit enhanced hyperpolarizability ($\gamma$) and dipole moments, critical for NLO performance .
  • Hydrogen Bonding: Phenolic hydroxyl groups in this compound may form stronger intermolecular hydrogen bonds compared to ester-substituted phenols, influencing crystallinity and solubility .

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